molecular formula C12H10N2O3S B12790577 Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

Cat. No.: B12790577
M. Wt: 262.29 g/mol
InChI Key: RVPDAFREEZSBDU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate (CAS: 313226-11-8) is a thiazole-derived compound with a molecular formula of C₁₂H₁₀N₂O₃S and a molecular weight of 262.29 g/mol . It features a thiazole ring conjugated with a benzoate ester moiety, which confers unique electronic and steric properties. Its purity is typically ≥95%, and it is used primarily in research settings .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

methyl 4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)

InChI Key

RVPDAFREEZSBDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N

Origin of Product

United States

Preparation Methods

Condensation of Methyl 4-Formylbenzoate with Thiazole Precursors

A common approach involves the condensation of methyl 4-formylbenzoate with a thiazole derivative bearing the 2-amino-4-oxo functionalities. This condensation typically proceeds under mild acidic or basic catalysis to form the methylene bridge (ylidene linkage) between the benzene ring and the thiazole ring.

Cyclization to Form the 1,3-Thiazole Ring

The 1,3-thiazole ring is often synthesized by cyclization of α-haloketones with thiourea or thioamides. For example, the reaction of an α-haloketone with thiourea yields a thiazole ring with a mercapto or amino substituent, which can be further oxidized or modified to introduce the oxo group at position 4.

Introduction of the Amino and Oxo Groups

The 2-amino and 4-oxo groups on the thiazole ring are introduced either by using appropriately substituted starting materials or by post-cyclization functional group transformations such as oxidation or amination.

Representative Synthetic Scheme

Step Reactants Conditions Product/Intermediate Notes
1 α-Haloketone + Thiourea Reflux in ethanol or aqueous medium 2-Amino-4-oxo-1,3-thiazole derivative Cyclization to form thiazole ring
2 Methyl 4-formylbenzoate + Thiazole derivative Acid/base catalysis, reflux Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate Condensation forming ylidene linkage
3 Purification Recrystallization or chromatography Pure target compound Yield optimization

Research Findings and Optimization

  • Yield and Purity: The condensation step is critical for yield and purity. Using mild bases such as piperidine or acids like acetic acid can improve the selectivity of the ylidene formation.
  • Solvent Effects: Polar solvents such as ethanol or methanol are preferred for both cyclization and condensation steps to enhance solubility and reaction rates.
  • Temperature Control: Reflux conditions are commonly employed, but excessive heating can lead to side reactions or decomposition.
  • Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Cyclization Temperature 70–90 °C Efficient ring closure
Condensation Catalyst Piperidine, Acetic acid Enhances ylidene bond formation
Solvent Ethanol, Methanol Good solubility, reaction medium
Reaction Time 4–12 hours Complete conversion, higher yield
Purification Method Recrystallization from ethanol High purity product

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives, including methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound can inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are known to interact with various cellular pathways, leading to apoptosis in cancer cells.

Study on Anticancer Efficacy

A study published in the Journal of Research in Pharmacy evaluated various thiazole derivatives for their anticancer activity against multiple cancer cell lines. This compound demonstrated significant inhibition rates against colorectal carcinoma cells (HCT116), suggesting its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)
This compoundHCT1165.85
Standard Drug (5-FU)HCT1169.99

These findings indicate that the compound is more effective than traditional chemotherapeutics like fluorouracil (5-FU), highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death . In cancer cells, the compound can interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight Key References
Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate Thiazole + benzoate ester -NH₂, -OCH₃ 262.29 g/mol
4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoic acid (CAS: 644996-35-0) Thiazole + benzoic acid -NH₂, -COOH 248.26 g/mol
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate Thiazole + benzoate ester -SH, -OCH₃ 291.32 g/mol*
BTBO1-BTBO13 (Schiff base derivatives) Thiazole + oxazolone Aromatic aldehydes (e.g., -Ph, -Br, -OCH₃) ~350–400 g/mol
(Z)-Methyl 4-((3-((2-amino-1-methyl-4-oxo-1H-imidazol-5(4H)-ylidene)methyl)-1H-indol-1-yl)methyl)benzoate (5f) Imidazole + indole + benzoate ester -NH₂, -CH₃, indole 392.41 g/mol

*Calculated based on molecular formula.

Key Observations :

  • Functional Groups: The benzoate ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS: 644996-35-0) .
  • Heterocyclic Systems : Unlike BTBO derivatives (oxazolone-thiazole hybrids), the target compound lacks an oxazolone ring, which may reduce hydrogen-bonding capacity .
  • Biological Implications : Compound 5f (), with an indole-imidazole core, shows anticancer activity (GI₅₀: 1.5–4 µM), suggesting that substitution patterns significantly influence bioactivity .

Key Observations :

  • The target compound likely shares a Schiff base mechanism with BTBO derivatives, but solvent-free methods (e.g., ) offer greener alternatives .
  • Stereoselectivity is critical in analogs like selenazoles, where X-ray crystallography confirmed Z-configuration ; similar isomerism may apply to the target compound.
Table 3: Comparative Bioactivity and Physicochemical Data
Compound LogP (Predicted) Bioactivity Key Findings References
Target compound ~1.5* Anticancer (hypothesized) Not explicitly tested; structural similarity to 5f suggests potential
5f (Indole-imidazole analog) ~2.8 Anticancer GI₅₀: 1.5–4 µM (breast cancer cell lines)
4-[(Z)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid ~0.9 Mutagenicity (predicted) MetFrag score: 0.903 (Peak 208 candidate)
BTBO derivatives ~2.0–3.5 Anticonvulsant In-silico activity reported; experimental data pending

*Estimated using ACD/EPI Suite (analogous to ).

Key Observations :

  • The target compound’s ester group likely improves membrane permeability compared to carboxylic acid analogs .
  • While 5f exhibits potent anticancer activity, the target compound’s bioactivity remains unverified, highlighting a research gap .
  • Thiol-containing analogs () may exhibit unique redox properties but carry higher toxicity risks .

Biological Activity

Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate (CAS Number: 313226-11-8) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₁₀N₂O₃S
  • Molecular Weight : 262.284 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 462.5 ± 55.0 °C at 760 mmHg
  • Flash Point : 233.5 ± 31.5 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.

In Vitro Studies

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM for various strains .
    • It exhibited bactericidal action by inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .
  • Antifungal Activity :
    • While less potent than its antibacterial effects, some derivatives showed moderate antifungal activity against fungi such as Aspergillus flavus and Candida albicans, with MICs reported between 31.2 to 220.76 μM .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function.
  • Disruption of Biofilm Formation : It has shown efficacy in reducing biofilm formation in MRSA strains, indicating potential for use in chronic infection management .

Case Study: Efficacy Against MRSA Biofilms

A study evaluating the compound's ability to inhibit MRSA biofilm formation found that it could significantly reduce biofilm biomass at concentrations as low as 62.216 μg/mL, outperforming several conventional antibiotics .

Comparative Analysis with Other Compounds

In comparative analyses, this compound was found to be less effective than ciprofloxacin but showed promising results in its unique antibacterial profile against resistant strains .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC Range (μM)Notes
AntibacterialStaphylococcus aureus15.625 - 125Bactericidal effect observed
Enterococcus faecalis62.5 - 125Inhibits protein synthesis
AntifungalAspergillus flavusUp to 220.76Moderate activity
Candida albicansVariableLess potent than antibacterial activity

Q & A

Q. Advanced

  • Solvent-free conditions : achieved 85–90% yields in stereoselective selenazole synthesis by eliminating solvent, reducing side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance reaction rates.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in analogous thiadiazole systems .

What experimental designs are recommended for evaluating biological activity?

Q. Advanced

  • Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with GI₅₀ and LC₅₀ calculations, as performed for structurally related imidazolone derivatives .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, referencing thiazolidinone protocols .

What challenges arise in crystallographic analysis, and how are they resolved?

Q. Advanced

  • Twinning/data quality : Use SHELXL for high-resolution refinement; twinned datasets require HKLF 5 formatting and BASF parameter adjustment .
  • Disorder modeling : Apply PART and SIMU instructions in SHELX to manage flexible substituents (e.g., methyl groups) .

How should researchers address contradictions in spectral or crystallographic data?

Q. Advanced

  • DFT calculations : Compare experimental NMR/IR with computed spectra (e.g., Gaussian09) to identify mismatches caused by solvent effects or tautomerism .
  • Multi-method validation : Cross-check LC-MS, elemental analysis, and X-ray data to resolve ambiguities in oxidation states or bonding .

What strategies are effective for SAR studies of derivatives?

Q. Advanced

  • Substituent variation : Modify the thiazole’s 2-amino group or benzoate’s para-position to probe electronic effects on bioactivity. tested aryl-thiazole hybrids with halogen/methyl/methoxy groups to optimize antimicrobial activity .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for modular diversification .

What computational protocols predict binding interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) and AMBER force fields. docked analogs into active sites using PyMOL for visualization .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

How are acute toxicity profiles evaluated preclinically?

Q. Advanced

  • OECD Guidelines 423/425 : Conduct acute oral/dermal toxicity tests in rodents, classifying compounds per GHS criteria (e.g., Category 4 for LD₅₀ > 300 mg/kg) .
  • Inhalation studies : Use OECD 403 protocols with aerosolized compounds in inhalation chambers .

How do solvent polarity and reaction conditions influence reactivity?

Q. Advanced

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions but may promote side oxidations.
  • Low-polarity solvents : Toluene or solvent-free conditions improve stereoselectivity in cyclization steps, as shown in selenazole synthesis .

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